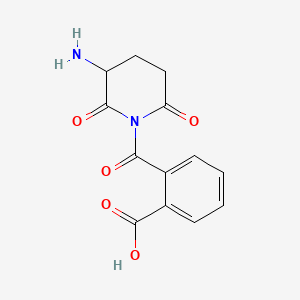

o-Carboxybenzoyl-glutamic acid imide

Description

Contextualization within Imide and Amide Chemistry Research

N-(o-Carboxybenzoyl)-glutamic acid imide is a prime example of a cyclic imide, a functional group characterized by two acyl groups bonded to a nitrogen atom. rsc.org Imides are structurally related to amides and acid anhydrides but exhibit distinct reactivity. rsc.orgacs.org Unlike the more basic amines, the nitrogen in an imide is non-basic due to the electron-withdrawing nature of the adjacent carbonyl groups. google.com This feature makes the phthaloyl group an excellent protecting group for amines in organic synthesis.

The chemistry of N-(o-carboxybenzoyl)-amino acids is marked by a competition between intramolecular cyclization to form the imide and hydrolysis of the amide bond to yield phthalic acid and the free amino acid. chemicalbook.com Theoretical studies using density functional theory on the model compound N-(o-carboxybenzoyl)glycine have elucidated the mechanisms of these competing reactions. Imide formation is the most favorable pathway under highly acidic conditions, where the carboxyl group of the amino acid itself participates in the catalytic process. beilstein-journals.orgchemicalbook.com Conversely, in the pH range of 0-5, amide hydrolysis becomes more dominant. chemicalbook.combeilstein-journals.orgnih.gov These studies underscore the critical role of pH and intramolecular catalysis by the compound's dual carboxyl groups in directing the reaction pathway. chemicalbook.combeilstein-journals.org

Historical Perspectives on Related Compound Class Reactions

The reaction of phthalic anhydride (B1165640) with amino acids to form N-phthaloyl derivatives has been a cornerstone of amino acid chemistry for decades. Early methods, dating back to the 1940s, involved heating the amino acid with phthalic anhydride at high temperatures (180–185 °C) to yield the desired phthalyl derivative. rsc.org A significant challenge in these early syntheses was the potential for racemization, particularly with sensitive amino acids like glutamic acid. google.comresearchgate.net

Over the years, various modifications were developed to achieve this transformation under milder conditions and with better control over stereochemistry. In 1948, Kidd and King reported on the preparation of phthalyl-L-glutamic acid. rsc.org Later, in the 1950s, methods using triethylamine (B128534) in nonpolar solvents were developed to facilitate the reaction and remove the water formed, resulting in good yields without racemization. rsc.org Other approaches have utilized refluxing in glacial acetic acid or employing N,N-dimethylformamide as a medium to prevent racemization. rsc.orgsphinxsai.com More recent advancements include microwave-assisted synthesis, which can dramatically reduce reaction times. rsc.org These historical developments highlight the enduring importance of the phthaloyl group in amino acid protection and the continuous refinement of synthetic methodologies.

Significance in Contemporary Organic and Bioorganic Chemistry Research

N-(o-Carboxybenzoyl)-glutamic acid imide, and its corresponding anhydride, continue to be valuable intermediates in modern chemical research. A primary application is in peptide synthesis, where the phthaloyl group serves as a robust protecting group for the amine functionality of glutamic acid. sigmaaldrich.comsigmaaldrich.com

The compound is a crucial precursor for the synthesis of γ-glutamyl derivatives. researchgate.nettandfonline.com For instance, N-phthaloyl-L-glutamic anhydride, readily prepared from the imide, reacts preferentially at the sterically less hindered γ-carbonyl group. This regioselectivity allows for the synthesis of γ-glutamyl amides and peptides, which are of significant biological interest. tandfonline.com This strategy has been employed in the multigram scale synthesis of γ-glutamyl derivatives of sulfur-containing amino acids. researchgate.net

Furthermore, N-phthaloyl-L-glutamic acid and its anhydride are used in the synthesis of L-glutamine. A patented process describes the reaction of phthalic anhydride with L-glutamic acid to form phthaloyl-L-glutamic acid, which is then converted to its anhydride. Subsequent reaction with ammonia (B1221849) yields phthaloyl-L-glutamine, which upon deprotection with hydrazine (B178648) hydrate, produces L-glutamine. google.com

Derivatives of N-phthaloyl amino acids are also being explored for their biological activities. Studies have shown that some N-phthaloyl amino acid derivatives exhibit anti-inflammatory and immunomodulatory properties, suggesting potential therapeutic applications. researchgate.net For example, certain derivatives have been shown to suppress the production of nitric oxide and inflammatory cytokines like TNF-α and IL-1β. researchgate.net This area of research demonstrates the ongoing relevance of this class of compounds in the development of new bioactive molecules.

Data Tables

Physical and Chemical Properties of N-Phthaloyl-L-glutamic Acid

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₁NO₆ | sigmaaldrich.comguidechem.comchemicalbook.com |

| Molecular Weight | 277.23 g/mol | sigmaaldrich.comnih.gov |

| Appearance | White crystalline powder | sigmaaldrich.comguidechem.com |

| Melting Point | 160-162 °C | sigmaaldrich.comchemicalbook.com |

| Optical Activity [α]25/D | -45 to -41° (c = 10 g/mL in H₂O) | sigmaaldrich.com |

| pKa | 3.45 ± 0.10 (Predicted) | guidechem.comchemicalbook.com |

| CAS Number | 340-90-9 | sigmaaldrich.comchemicalbook.com |

Interactive Data Table: Synthesis Methods for N-Phthaloyl Amino Acids

| Method | Reagents | Conditions | Yield | Reference(s) |

| Fusion | Phthalic Anhydride, Amino Acid | 180–185 °C, 15 min | 30–92% | rsc.org |

| Azeotropic Distillation | Phthalic Anhydride, Amino Acid, Triethylamine | Reflux in Benzene or Toluene (B28343) | Good | rsc.org |

| Acetic Acid Reflux | Phthalic Anhydride, Amino Acid | Reflux in Glacial Acetic Acid, 2h | 66.8–95.8% | rsc.orgsphinxsai.com |

| Microwave-Assisted | Phthalic Anhydride, Amino Acid, TEA/4-DMAP, DMF | Microwave Irradiation, 2 min | 31.9–96% | rsc.org |

| Anhydride Cyclodehydration | N-phthaloyl-L-glutamic acid, N,N'-dicyclohexylcarbodiimide | Tetrahydrofuran (THF), Room Temp. | Good | tandfonline.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

40548-80-9 |

|---|---|

Molecular Formula |

C13H12N2O5 |

Molecular Weight |

276.24 g/mol |

IUPAC Name |

2-(3-amino-2,6-dioxopiperidine-1-carbonyl)benzoic acid |

InChI |

InChI=1S/C13H12N2O5/c14-9-5-6-10(16)15(12(9)18)11(17)7-3-1-2-4-8(7)13(19)20/h1-4,9H,5-6,14H2,(H,19,20) |

InChI Key |

NIZCRYTXVSHZNS-UHFFFAOYSA-N |

SMILES |

C1CC(=O)N(C(=O)C1N)C(=O)C2=CC=CC=C2C(=O)O |

Canonical SMILES |

C1CC(=O)N(C(=O)C1N)C(=O)C2=CC=CC=C2C(=O)O |

Other CAS No. |

65121-68-8 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N O Carboxybenzoyl Glutamic Acid Imide

General Synthetic Routes to N-(o-Carboxybenzoyl)glutamic Acid Imide

The construction of the N-(o-carboxybenzoyl)glutamic acid imide scaffold typically involves a two-step process: the formation of an N-phthaloyl-glutamic acid intermediate, followed by the cyclization of the glutamic acid residue to form the glutarimide ring.

Formation from Precursor Amides and Anhydrides (e.g., α-aminoglutarimide with phthalic anhydride)

The most common and direct route involves the condensation of phthalic anhydride (B1165640) with a glutamic acid derivative. While the prompt suggests using α-aminoglutarimide, a more frequently documented pathway starts with L-glutamic acid or L-glutamine. encyclopedia.pubgoogle.comresearchgate.net The reaction between phthalic anhydride and L-glutamic acid yields N-phthaloyl-L-glutamic acid. nih.govscispace.com This intermediate possesses the necessary phthalimide (B116566) moiety attached to the glutamic acid backbone.

The subsequent and often more challenging step is the cyclization of the N-phthaloyl-L-glutamic acid to form the glutarimide ring, yielding the final product, which is structurally equivalent to thalidomide. encyclopedia.pub An alternative starting material, L-glutamine, can also be reacted with a phthaloylating agent like N-carbethoxyphthalimide or phthalic anhydride to form N-phthaloyl-L-glutamine, which is then cyclized. encyclopedia.pubgoogle.com

A solid-phase synthesis approach has also been developed, which involves linking phthalic anhydride to a hydroxymethyl polystyrene resin. This resin-linked acid is then coupled with α-aminoglutarimide to yield the target imide after cleavage from the resin. acs.org

Reaction Conditions and Catalytic Environments in Imide Formation

The conditions for the synthesis of N-(o-carboxybenzoyl)glutamic acid imide and its precursors vary significantly depending on the chosen pathway.

Formation of N-Phthaloyl-Glutamic Acid: The initial condensation of phthalic anhydride with glutamic acid is often carried out by heating the reactants in a high-boiling point solvent. ekb.egresearchgate.netsphinxsai.com Glacial acetic acid is a commonly used solvent, requiring reflux for several hours. ekb.egsphinxsai.com Other solvents such as pyridine and toluene (B28343) have also been employed. researchgate.netacs.org To accelerate the reaction, microwave-assisted synthesis has been shown to be effective, significantly reducing reaction times. researchgate.net

Cyclization to form the Glutarimide Ring: This step is critical and requires specific condensing agents and conditions to facilitate the intramolecular amide bond formation.

High-Temperature Melt: An early method involved heating N-phthaloyl-glutamic acid anhydride with urea at high temperatures (170–180°C). google.com

Condensing Agents: More modern and milder methods employ condensing agents. Carbonyldiimidazole (CDI) is frequently used, often in an aprotic solvent like anhydrous tetrahydrofuran (THF), to activate the carboxylic acid group for cyclization. encyclopedia.pubgoogle.com Thionyl chloride can also be used to form an intermediate acid chloride, which then cyclizes. google.comderpharmachemica.com Catalytic amounts of bases like 4-dimethylaminopyridine (DMAP) are sometimes added to facilitate the reaction. encyclopedia.pub

The choice of reagents and conditions is crucial to achieve good yields and avoid side reactions, such as racemization at the chiral center of the glutamic acid moiety. ekb.eg

| Reaction Step | Starting Materials | Solvent/Catalyst | Conditions | Product | Reference |

| Phthaloylation | Phthalic Anhydride, L-Glutamic Acid | Glacial Acetic Acid | Reflux, 2-7 h | N-Phthaloyl-L-glutamic acid | ekb.egresearchgate.net |

| Phthaloylation | Phthalic Anhydride, L-Glutamine | Pyridine | Heat | N-Phthaloyl-L-glutamine | researchgate.net |

| Cyclization | N-Phthaloyl-L-glutamine | Carbonyldiimidazole (CDI), DMAP | THF, Reflux, 15-18 h | N-(o-Carboxybenzoyl)glutamic acid imide | encyclopedia.pub |

| Cyclization | N-Phthaloyl-DL-glutamic acid | Thiourea, DMAP | Microwave (100W, 178°C, 12 min) | N-(o-Carboxybenzoyl)glutamic acid imide | researchgate.net |

Synthesis of Structurally Modified Analogs of N-(o-Carboxybenzoyl)-glutamic Acid Imide

Modification of the core structure is undertaken to explore structure-activity relationships. These modifications typically target either the phthalimide or the glutarimide ring.

Hydroxylated Derivatives (e.g., 5-hydroxy-N-(o-carboxybenzoyl)glutamic acid imide)

Hydroxylated analogs are of interest as they often represent metabolites of the parent compound. researchgate.net The synthesis of these derivatives can be approached by using a hydroxylated starting material. For instance, the synthesis of a 5-hydroxy analog would begin with 4-hydroxyphthalic anhydride, which is then condensed with L-glutamic acid or its equivalent, followed by cyclization of the glutarimide ring under standard conditions.

Alternatively, hydroxylation can be achieved on a pre-formed N-phthaloyl-glutamic acid structure. A method for synthesizing 4-hydroxy-L-glutamic acid involves the bromination of N-phthaloyl-L-glutamic acid, followed by methanolysis and subsequent hydrolysis. beilstein-journals.org This hydroxylated intermediate can then be cyclized to form the corresponding hydroxylated glutarimide analog. Studies have reported the successful synthesis and characterization of various hydroxylated metabolites, including those hydroxylated on the phthalimide ring (e.g., 5-hydroxythalidomide) and the glutarimide ring. researchgate.netsemanticscholar.org

Halogenated Analogs (e.g., tetra-fluorinated analogs)

Halogenation, particularly fluorination, of the phthalimide ring has been shown to significantly impact the compound's properties. nih.gov The synthesis of tetra-fluorinated analogs typically starts with tetrafluorophthalic anhydride. This precursor is reacted with L-glutamine or 3-aminopiperidine-2,6-dione hydrochloride under conditions similar to those used for the non-halogenated parent compound to yield the tetrafluorophthalimido analog. researchgate.netuwa.edu.au

Another strategy involves the direct electrophilic fluorination of a thalidomide precursor to introduce fluorine atoms at specific positions. nih.gov This allows for the creation of chirally stable analogs such as α-fluorothalidomide. nih.gov

| Analog Type | Key Starting Material | Synthetic Strategy | Example Product | Reference |

| Tetra-fluorinated | Tetrafluorophthalic anhydride | Condensation with glutamine/glutarimide precursor | 2-(2,6-dioxopiperidin-3-yl)-4,5,6,7-tetrafluoroisoindoline-1,3-dione | researchgate.netuwa.edu.au |

| α-Fluoro | Thalidomide Precursor | Electrophilic Fluorination | α-fluorothalidomide | nih.gov |

Amide and Cyclic Amide Derivatives (e.g., morpholide analogs)

Amide derivatives are typically synthesized from the carboxylic acid groups of the N-phthaloyl-glutamic acid intermediate before the final cyclization of the glutarimide ring. The general procedure involves converting one of the carboxylic acid groups of N-phthaloyl-glutamic acid into a more reactive species, such as an acid chloride. ekb.eg This is commonly achieved by reacting the N-phthaloyl amino acid with thionyl chloride. derpharmachemica.com

The resulting acid chloride can then be reacted with a desired amine to form the corresponding amide. For the synthesis of a morpholide analog, the N-phthaloyl-glutamic acid chloride would be treated with morpholine (B109124), typically in a suitable solvent like dichloromethane at reduced temperatures, to yield the N-phthaloyl-glutamic acid morpholide. ekb.eg This intermediate can then be subjected to cyclization conditions to form the final glutarimide ring. This modular approach allows for the introduction of a wide variety of amide and cyclic amide functionalities.

Strategies for Stereoselective Synthesis and Chiral Control of Derivatives

The stereochemical integrity of derivatives of N-(o-carboxybenzoyl)-glutamic acid imide is crucial for their biological activity and material properties. Consequently, significant research efforts have been directed towards the development of synthetic strategies that allow for precise control over the stereochemistry of the final products.

Enantioselective Approaches Utilizing Chiral Precursors (e.g., L-amino acids)

The most straightforward and widely employed strategy for the enantioselective synthesis of N-(o-carboxybenzoyl)-glutamic acid imide derivatives is the utilization of chiral precursors, with L-glutamic acid being a prime example. This approach leverages the pre-existing chirality of the starting material to introduce a specific stereochemistry in the final molecule. The reaction mechanisms for the formation of an imide from an N-(o-carboxybenzoyl)-L-amino acid have been investigated using density functional theory. These studies suggest that under highly acidic conditions, the formation of the imide is the most favorable reaction pathway. hmdb.ca

The synthesis of related N-phthaloyl-L-glutamic acid has been explored, where the phthaloyl group serves as a protecting group for the primary amine of the amino acid. While not the target molecule, the principles of retaining the stereocenter of the L-glutamic acid are fundamental. The inherent chirality of L-amino acids provides a reliable method for introducing stereochemical control in the synthesis of complex derivatives.

Diastereoselective Control in Imide Ring Systems

Achieving diastereoselective control in the formation of the imide ring system of N-(o-carboxybenzoyl)-glutamic acid imide presents a more complex synthetic challenge, particularly when additional stereocenters are introduced or modified. While the specific diastereoselective synthesis of N-(o-carboxybenzoyl)-glutamic acid imide is not extensively detailed in the available literature, general principles of diastereoselective reactions can be applied.

For instance, in the synthesis of substituted imide rings, the facial selectivity of an incoming nucleophile can be influenced by the steric and electronic properties of the existing chiral centers and substituents on the reacting molecules. The choice of reagents, solvents, and reaction conditions can play a critical role in directing the stereochemical outcome. Further research is required to elucidate specific and efficient methods for diastereoselective control in the synthesis of N-(o-carboxybenzoyl)-glutamic acid imide derivatives.

Research-Oriented Purification and Characterization Techniques

The isolation and structural confirmation of newly synthesized derivatives of N-(o-carboxybenzoyl)-glutamic acid imide are essential steps to ensure their purity and to verify their chemical identity. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Chromatographic Purification Methodologies (e.g., silica chromatography, HPLC)

Chromatographic techniques are indispensable for the purification of N-(o-carboxybenzoyl)-glutamic acid imide and its derivatives from reaction mixtures.

Silica Gel Chromatography: This is a common and effective method for the purification of moderately polar organic compounds. The separation is based on the differential adsorption of the components of a mixture onto the stationary phase (silica gel) and their elution with a mobile phase of appropriate polarity. The choice of the solvent system is critical for achieving good separation. A typical elution might start with a non-polar solvent, with the polarity gradually increased by the addition of a more polar solvent to elute the desired compound.

High-Performance Liquid Chromatography (HPLC): HPLC offers a higher degree of resolution and is often used for both analytical and preparative-scale purification. For derivatives of N-(o-carboxybenzoyl)-glutamic acid, reversed-phase HPLC is a suitable technique. In this method, a non-polar stationary phase is used with a polar mobile phase. The retention of the compound on the column is influenced by its hydrophobicity.

| Technique | Stationary Phase | Typical Mobile Phase | Principle of Separation |

| Silica Gel Chromatography | Silica Gel (polar) | Gradient of non-polar to polar solvents (e.g., Hexane/Ethyl Acetate) | Adsorption |

| Reversed-Phase HPLC | C18 or C8 silica (non-polar) | Gradient of polar solvents (e.g., Water/Acetonitrile with additives like formic acid) | Partitioning |

Advanced Spectroscopic and Spectrometric Methods for Structural Elucidation (e.g., ¹H NMR, Mass Spectrometry)

Once purified, the structural identity of N-(o-carboxybenzoyl)-glutamic acid imide derivatives is confirmed using a suite of spectroscopic and spectrometric methods.

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

| Technique | Information Obtained | Key Features for N-(o-Carboxybenzoyl)-glutamic Acid Imide |

| ¹H NMR | Chemical environment of protons, connectivity | Signals for aromatic protons, methine and methylene protons of the glutamic acid moiety. |

| Mass Spectrometry | Molecular weight, molecular formula, fragmentation pattern | Molecular ion peak corresponding to the mass of the compound, characteristic fragment ions. |

Mechanistic Investigations of Reactions Involving N O Carboxybenzoyl Glutamic Acid Imide and Model Systems

Detailed Imide Formation Mechanisms in N-(o-Carboxybenzoyl)-L-amino Acids

The formation of the imide from N-(o-carboxybenzoyl)-L-amino acids is a cyclization reaction that involves the intramolecular attack of the amide nitrogen on one of the carboxyl groups, leading to the elimination of a water molecule. Theoretical studies, often employing density functional theory (DFT), have been instrumental in elucidating the various potential pathways for this reaction. These investigations have revealed that the mechanism is not singular but rather a complex interplay of protonation and deprotonation events, heavily influenced by the acidity of the medium.

Under highly acidic conditions (H₀ < -1), the formation of the imide is the predominant reaction pathway. rsc.orgrsc.org Computational studies suggest that the most favorable route for imide formation is initiated by the protonation of the oxygen atom of the amino acid's carboxyl group. nih.govfigshare.comworldscientific.com This protonation enhances the electrophilicity of the carboxyl carbon, facilitating the subsequent intramolecular nucleophilic attack by the amide nitrogen. This pathway is considered the major route to imide formation due to its lower energy barrier compared to other potential mechanisms. nih.govfigshare.comworldscientific.com The involvement of the amino acid's carboxyl group in the catalytic process is a key feature of this pathway. nih.govfigshare.comworldscientific.com

While protonation-initiated pathways are favored in highly acidic environments, alternative mechanisms can occur in less acidic or neutral conditions. These pathways are generally considered minor routes for imide formation. nih.govfigshare.comworldscientific.com One such pathway involves the deprotonation of the carboxyl group on the phthalic acid moiety. Another possibility is the deprotonation of the amidic nitrogen. However, computational models indicate that these deprotonation-initiated pathways have higher energy barriers and are therefore less favorable for leading to the imide product compared to the protonation-initiated route. nih.govfigshare.comworldscientific.com

The pH of the solution is a critical determinant of whether imide formation or amide hydrolysis will occur. Experimental studies on N-(o-carboxybenzoyl)-L-leucine have shown that imide formation is the dominant reaction under highly acidic conditions (H₀ < -1). rsc.orgrsc.org In contrast, in the pH range of 0 to 5, cyclization to the imide is not the dominant reaction; instead, amide hydrolysis becomes more favorable. nih.govfigshare.comworldscientific.com The rate of imide formation itself exhibits a bell-shaped profile with respect to pH in the 2-5 range, indicating the necessity of both protonated and deprotonated species for the reaction to proceed efficiently in this range. rsc.org This underscores the intricate balance of protonation states of the various functional groups that dictates the reaction's outcome.

| pH/Acidity Condition | Predominant Reaction Pathway | Key Mechanistic Feature |

| Highly Acidic (H₀ < -1) | Imide Formation | Protonation at the amino acid carboxyl oxygen is the favored initiating step. rsc.orgrsc.orgnih.govfigshare.comworldscientific.com |

| Moderate pH (0 - 5) | Amide Hydrolysis | Imide formation is not the dominant reaction. nih.govfigshare.comworldscientific.com |

| pH 2 - 5 | Imide Formation (competing) | Shows a bell-shaped rate profile, requiring participation of both carboxyl groups. rsc.org |

During the final stage of imide formation, a molecule of water is eliminated. Computational studies have revealed that water molecules themselves can act as catalysts in this dehydration step. nih.govfigshare.com By participating in proton transfer events, water molecules can help to lower the energy barrier for the elimination process, thereby facilitating the formation of the final imide product. This catalytic role of water is a crucial aspect of the mechanism, particularly in the pathways that are favored under various conditions.

Comprehensive Amide Hydrolysis Mechanisms of N-(o-Carboxybenzoyl)-L-amino Acids

In competition with imide formation, N-(o-carboxybenzoyl)-L-amino acids can undergo hydrolysis of the amide bond, yielding phthalic acid and the corresponding free amino acid. rsc.orgrsc.org This reaction is particularly significant in moderately acidic to neutral pH ranges. Similar to imide formation, the mechanism of amide hydrolysis is complex and has been investigated through both experimental and computational approaches.

Theoretical calculations indicate that the reaction barrier for amide hydrolysis is significantly lower in solution compared to the gas phase, highlighting the crucial role of the solvent environment. nih.govacs.org In these model reactions, water molecules function as both a reactant and a catalyst. nih.govacs.org The most favored pathway for amide hydrolysis occurs from the neutral form of the N-(o-carboxybenzoyl)-L-amino acid, which is predominant in the pH range of 0-3. nih.govacs.org This finding aligns with experimental observations for N-(o-carboxybenzoyl)-L-leucine, where the optimal pH for amide hydrolysis is between 0 and 3. nih.govacs.org

Under more strongly acidic conditions (H₀ < -1), a different mechanism initiated by the protonation at the amidic oxygen becomes relevant. nih.govacs.org In this pathway, the involvement of two water molecules has been shown to significantly lower the transition state barrier compared to a reaction involving only a single water molecule. nih.govacs.org Furthermore, studies suggest that for the hydrolysis of the neutral species, a concerted mechanism is generally more favorable than a stepwise one. nih.govacs.org

| pH/Acidity Condition | Predominant Hydrolysis Species | Mechanistic Details |

| pH 0 - 3 | Neutral N-(o-carboxybenzoyl)-L-amino acid | This is the most favored pathway for amide hydrolysis. A concerted mechanism is generally preferred. nih.govacs.org |

| Highly Acidic (H₀ < -1) | Protonated N-(o-carboxybenzoyl)-L-amino acid | Initiated by protonation at the amidic oxygen. The reaction is significantly catalyzed by the presence of a second water molecule. nih.govacs.org |

| pH 3 - 5 | Deprotonated N-(o-carboxybenzoyl)-L-amino acid | The neighboring carboxyl group participates nucleophilically, and the second carboxyl group can act as a general acid. rsc.org |

Reaction Pathways from Protonated, Neutral, and Deprotonated Forms

The reactivity of N-(o-carboxybenzoyl)-L-amino acids is profoundly influenced by the protonation state of the molecule, which is determined by the pH of the solution. Computational and experimental studies have elucidated distinct reaction pathways for the protonated, neutral, and deprotonated species.

For the amide hydrolysis reaction, which cleaves the molecule into phthalic acid and the amino acid, the pathway starting from the neutral form is considered the most favorable. nih.govacs.org This corresponds to a pH range of approximately 0 to 3, where the N-(o-carboxybenzoyl)-L-amino acid exists predominantly in its neutral state. nih.govacs.org Investigations using density functional theory suggest that a concerted mechanism is preferred over a stepwise one for this pathway. nih.govacs.org

In contrast, imide formation (cyclization) is the dominant reaction under highly acidic conditions (H₀ < -1). nih.govrsc.orgresearchgate.net Theoretical studies indicate that the favored route for imide formation is initiated by the protonation of the oxygen atom on the carboxyl group of the amino acid residue. nih.govfigshare.com Pathways that begin with the deprotonation at the carboxyl group of the phthalic acid moiety or at the amidic nitrogen are considered minor contributors to imide formation. nih.govfigshare.com In the pH range of 0-5, cyclization to the imide is not the dominant reaction. nih.govfigshare.com

The reaction mechanisms for amide hydrolysis have been investigated for all three forms:

Protonated Form: At very low pH (H₀ < -1), the reaction is initiated by protonation at the amidic oxygen. nih.govacs.org

Neutral Form: In the pH range of 0-3, the neutral form of the molecule is the primary reactant, leading to the most favorable hydrolysis pathway. nih.govacs.org

Deprotonated Form: The pathway involving the deprotonated species is considered less significant for hydrolysis.

Solvent Effects on Reaction Barrier Energy Profiles

Solvent molecules, particularly water, play a crucial and differential role in the hydrolysis and imide formation reactions of N-(o-carboxybenzoyl)-L-amino acids.

In the case of amide hydrolysis , the solvent has a significant impact on the reaction's energy barrier. Computational models show that the energy barrier for hydrolysis is substantially lower in a solution phase compared to the gas phase. nih.govacs.org This is because water molecules act not only as a reactant but also as a catalyst in the reaction mechanism. nih.govacs.org For the reaction pathway that starts from the protonated form, the involvement of two water molecules significantly lowers the transition state barrier compared to a mechanism involving only a single water molecule. nih.govacs.org

Conversely, for the imide formation reaction, solvent effects appear to have very little influence on the reaction barriers. nih.govfigshare.com This suggests that the cyclization and dehydration process is less dependent on the surrounding solvent environment compared to the hydrolytic cleavage.

Intramolecular Catalysis by Carboxyl Groups (e.g., nucleophilic and general acid participation)

A key feature of the reactions of N-(o-carboxybenzoyl)-L-amino acids is the profound intramolecular catalysis provided by the two carboxyl groups.

During amide hydrolysis , the neighboring carboxyl group on the benzoyl ring provides anchimeric assistance, participating as a nucleophile. rsc.orgresearchgate.net This nucleophilic attack on the amide carbonyl is a critical step in the hydrolytic cleavage. Furthermore, studies on N-(o-carboxybenzoyl)-L-leucine have revealed that in the pH range of 3 to 5, there is a specific requirement for the second, more distant carboxyl group of the leucine (B10760876) residue to participate as a general acid catalyst. rsc.orgresearchgate.net This bifunctional catalysis, involving both nucleophilic and general acid participation from the two carboxyl groups, is essential for the efficient hydrolysis of the amide bond. rsc.orgresearchgate.netacs.org

Imide formation also relies on the participation of both carboxyl groups, particularly in the pH range of 2 to 5. rsc.orgresearchgate.net Computational studies affirm that the carboxyl group of the amino acid is involved in the catalytic process in both the major and minor reaction pathways leading to the imide. nih.govfigshare.com

The table below summarizes the catalytic roles of the carboxyl groups in the competing reactions.

| Reaction | pH Range | Participating Group(s) | Catalytic Role |

| Amide Hydrolysis | General | Neighboring o-carboxyl group | Nucleophilic participation |

| pH 3–5 | Distant amino acid carboxyl group | General acid catalysis | |

| Imide Formation | pH 2–5 | Both neighboring and distant carboxyl groups | General catalysis |

| H₀ < -1 | Protonated amino acid carboxyl group | Facilitates dehydration |

Kinetic Studies and pH-Rate Constant Profiles

These studies reveal a distinct pH-dependence for each reaction:

Hydrolysis is the predominant reaction in the range from H₀ > -1 to pH 5. rsc.orgresearchgate.net The optimal pH for the hydrolysis of N-(o-carboxybenzoyl)-L-leucine is between 0 and 3, which aligns with the pH range where the neutral form of the reactant is most abundant. nih.govacs.org

Imide formation becomes the main reaction pathway under highly acidic conditions (H₀ < -1). rsc.orgresearchgate.net The pH-rate constant profile for imide formation between pH 2 and 5 is characteristically bell-shaped, indicating the involvement of functional groups that must be in specific protonation states to facilitate the reaction. rsc.orgresearchgate.net

The kinetic data for related systems, such as the hydrolysis of aryl hydrogen phthalates, show that the neighboring carboxy group's catalytic activity is effective only when it is ionized (in its carboxylate form). researchgate.net This highlights the sensitivity of the reaction kinetics to the pKa values of the participating intramolecular catalytic groups.

Proposed Intermediates in Amide Hydrolysis (e.g., phthalic anhydride)

The mechanism of amide hydrolysis for N-(o-carboxybenzoyl)-L-amino acids and related compounds involves the formation of a key intermediate. The intramolecular nucleophilic attack by the ortho-carboxyl group on the amide carbonyl leads to the formation of a tetrahedral intermediate. The breakdown of this intermediate results in the cleavage of the C-N bond, releasing the amino acid.

This process forms phthalic anhydride (B1165640) as a transient intermediate. researchgate.net The phthalic anhydride is then subsequently hydrolyzed in the aqueous solution to yield phthalic acid, the final product along with the free amino acid. rsc.orgresearchgate.netresearchgate.netwikipedia.org The hydrolysis of phthalic anhydride itself is a well-studied reaction that proceeds readily in water. wikipedia.org The mechanism for the hydrolysis of related monoaryl esters of phthalic acid has been shown to proceed via the formation of phthalic anhydride, which then hydrolyzes. researchgate.net The reaction of amides with phthalic anhydride to produce carboxylic acids and phthalimide (B116566) is also a known process, further supporting the role of these structures as reactive intermediates. mdpi.orgresearchgate.net

Computational Chemistry Approaches to Reaction Mechanism Modeling

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the complex reaction mechanisms involved in the hydrolysis and imide formation of N-(o-carboxybenzoyl)-L-amino acids. acs.orgnih.gov By modeling the electronic structure and energetics of reactants, transition states, and products, DFT provides deep mechanistic insights that complement experimental findings.

Specifically, the B3LYP density functional method has been successfully employed to investigate these reaction pathways. nih.govacs.org DFT calculations have been used to:

Analyze Reaction Pathways: Determine the favorability of pathways starting from the protonated, neutral, and deprotonated forms of the reactant. nih.govnih.gov

Calculate Energy Barriers: Quantify the activation energies for different mechanistic steps, revealing, for instance, that the reaction barrier for amide hydrolysis is significantly lowered by the presence of solvent. nih.govacs.org

Identify Catalytic Roles: Demonstrate the catalytic function of water molecules and the intramolecular participation of carboxyl groups. nih.govfigshare.com

Compare Mechanisms: Distinguish between concerted and stepwise mechanisms, with results suggesting a concerted process is more favorable for hydrolysis from the neutral species. nih.govacs.org

Recent studies continue to use DFT to understand the role of glutamic acid's carboxyl groups in other chemical transformations, underscoring the method's ongoing importance in mechanistic chemistry. nih.gov

Transition State Geometries and Intermediate Characterization

The reactions involving the o-carboxybenzoyl group are characterized by significant intramolecular participation of the neighboring carboxylic acid group. This participation profoundly influences the transition state geometries and the nature of the intermediates formed during hydrolysis and cyclization reactions.

Studies on model compounds, such as phthalamic acid and its derivatives, reveal that the hydrolysis of the amide bond is not a simple nucleophilic attack by water. Instead, it proceeds via intramolecular nucleophilic catalysis by the adjacent carboxyl group. rsc.orgrsc.org This process involves the formation of a tetrahedral carbinolamine intermediate. The ionized carboxyl group can act as a general base catalyst, facilitating the interconversion of neutral and zwitterionic forms of this tetrahedral intermediate. rsc.org

Computational studies on the cyclization of N-terminal glutamine (Gln) residues, a process analogous to the formation of the glutamic acid imide ring, provide further insight into the transition states. nih.gov The cyclization is a stepwise process involving the formation of a covalent bond between the N-terminal amino nitrogen and the side-chain carbonyl carbon, followed by proton transfers. nih.gov This process proceeds through two transition states (TS1 and TS2) and a single energy minimum intermediate (IS1). nih.gov

The initial reactant complex (RC) converts to the tetrahedral intermediate (TH) via these transition states. nih.gov For instance, in a model system of a capped N-terminal Gln residue, the distance between the attacking amino nitrogen and the side-chain carbonyl carbon is approximately 3.270 Å in the reactant complex. nih.gov As the reaction progresses towards the transition state, this distance shortens, reflecting the formation of the new C-N bond.

The table below summarizes key geometric parameters from a computational study on the cyclization of an N-terminal Gln residue, which serves as a model for the glutamic acid imide formation.

Table 1: Calculated Geometric and Energy Parameters for the Cyclization of an N-terminal Gln Residue Model

| Parameter | Reactant Complex (RC) | Transition State 1 (TS1) | Intermediate (IS1) | Transition State 2 (TS2) | Tetrahedral Intermediate (TH) |

|---|---|---|---|---|---|

| Cδ–N Distance (Å) | 3.270 | - | - | - | - |

| Dihedral Angle ψ (°) | - | - | - | - | Change of 31° from RC |

| Dihedral Angle χ1 (°) | 66 | - | - | - | Change of 60° from RC |

| Dihedral Angle χ2 (°) | -84 | - | - | - | Change of 58° from RC |

Data derived from computational studies on a model system and illustrates the significant conformational changes during cyclization. nih.gov

The mechanism for the acid-catalyzed hydrolysis of related amide systems can vary with acid concentration, shifting from a bimolecular (A2) mechanism in lower acidity to a unimolecular (A1) mechanism at higher concentrations. researchgate.net The A2 mechanism involves a water molecule in the rate-determining step, a common pathway for such reactions. researchgate.net

Conformational Analysis and Intramolecular Interactions

The efficiency of intramolecular reactions in systems like N-(o-carboxybenzoyl)-glutamic acid imide is highly dependent on the molecule's conformation. Specific spatial relationships between the interacting functional groups are required for effective catalysis.

For intramolecular catalysis of amide hydrolysis to occur efficiently, a precise structural arrangement between the participating neighboring carboxyl group and the amide group is essential. rsc.orgrsc.org Studies on di-isopropylmaleamic acids, which serve as models for highly efficient intramolecular catalysis, show that full catalytic efficiency requires not just one, but two carboxyl groups in a special structural relationship with the amide group. rsc.org One carboxyl group acts as a nucleophilic catalyst, while the second, in its ionized form, acts as a general base. rsc.org

Computational analyses of the cyclization of N-terminal glutamine and glutamic acid residues further underscore the importance of conformation. nih.gov The cyclization process involves substantial changes in the main-chain and side-chain dihedral angles. nih.gov As shown in Table 1, the dihedral angles ψ, χ1, and χ2 undergo significant alterations, indicating that specific conformational pathways are followed during the reaction. nih.gov The initial conformation must allow the attacking nucleophile (the amide nitrogen) and the electrophilic center (the side-chain carbonyl carbon) to come into close proximity.

The presence of intramolecular hydrogen bonding also plays a critical role in stabilizing the required conformations for reaction. In the reactant complex for Gln cyclization, a hydrogen bond network involving the catalyst (e.g., H₂PO₄⁻) connects the N-terminal amino group and the side-chain carbonyl group, pre-organizing the molecule for the intramolecular attack. nih.gov

Competitive Reaction Pathways: Imide Formation versus Amide Hydrolysis

In molecules containing the N-(o-carboxybenzoyl) moiety, two primary competitive reactions are observed: intramolecular cyclization to form a stable imide (e.g., a phthalimide derivative) and hydrolysis of the amide bond to yield phthalic acid and the corresponding amino acid. researchgate.net The balance between these two pathways is highly sensitive to reaction conditions, particularly pH.

A study on N-(o-carboxybenzoyl)-L-leucine, a close structural analog, demonstrated this competition clearly. researchgate.net The two competing reactions were:

Cyclization: Formation of the imide N-phthaloylleucine.

Hydrolysis: Cleavage to phthalic acid and leucine.

The predominance of each pathway was found to be pH-dependent. Imide formation was the major reaction under strongly acidic conditions (H₀ < -1), while hydrolysis was favored in the range from H₀ > -1 to pH 5. researchgate.net This indicates that the protonation state of the o-carboxyl group and the amide itself dictates the reaction outcome.

Similarly, studies on N-methylphthalamic acid show a competition between cyclization to N-methylphthalimide and hydrolysis. In acidic solutions, the hydrolysis of phthalamic acid is significantly faster than its cyclization to phthalimide. researchgate.net However, for N-methylphthalamic acid, the rates of hydrolysis and cyclization are much more comparable, with hydrolysis being less than five times faster than cyclization. researchgate.net

The hydrolytic stability of the resulting imide ring is also pH-dependent. For N-(o-carboxyphenyl)phthalimide, the imide is relatively stable at pH < 7 but hydrolyzes rapidly at pH > 7. bme.hu The presence of the o-carboxyl group in the N-phenyl ring was found to decrease the rate of alkaline hydrolysis by more than tenfold compared to unsubstituted N-phenylphthalimide, likely due to the steric and electronic effects of the ionized carboxylate group preventing the formation of the active ionized form of the imide. bme.hu

The table below presents kinetic data illustrating the pH-dependent competition between cyclization and hydrolysis for N-terminal glutamic acid (Glu), which cyclizes to form pyroglutamate (B8496135) (pGlu), a reaction analogous to the glutamic acid imide formation.

Table 2: Half-life for N-terminal Glutamate Cyclization at 45°C

| pH | Half-life (days) | Predominant Reaction |

|---|---|---|

| 4.0 | 4.6 | Cyclization Favored |

| 6.2 | 26.5 | Cyclization Slowed |

| 8.5 | 3.4 | Cyclization Favored |

Data derived from a study on a recombinant monoclonal antibody and shows that cyclization is favored at both acidic and alkaline pH, but is slower at neutral pH. nih.gov

This behavior, where both acidic and basic conditions can promote the reaction, leads to the characteristic bell-shaped pH-rate profiles observed in many intramolecularly catalyzed reactions. rsc.org

Role and Transformations As a Chemical Metabolite and Synthetic Precursor in Chemical Research

Chemical Identification and Characterization as a Metabolite

The identification of metabolites in complex biological systems is a critical task in biochemical and medical research. For a compound like N-(o-carboxybenzoyl)glutamic acid imide, which is structurally related to endogenous amino acids, specific and sensitive analytical techniques are paramount.

Metabolite profiling aims to identify and quantify the small-molecule chemicals found within a biological sample. Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technology in this field, prized for its ability to separate complex mixtures and identify compounds with high sensitivity and specificity. scispace.com

Reversed-phase liquid chromatography (RPLC) is a widely used separation technique, but it often struggles to retain highly polar metabolites like amino acids and their derivatives. scispace.com To overcome this, alternative methods are employed, including derivatization and ion-pairing chromatography (IPC). scispace.com Derivatization involves chemically modifying the metabolites to enhance their chromatographic retention and detection sensitivity. mdpi.comnih.gov For instance, reagents like 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (B1207046) can be used to tag amine groups, making the molecules more amenable to RPLC-MS analysis. scispace.com

Advances in metabolomics have driven the need for accurate methods to measure glutamic acid and related compounds in biological samples. nih.gov Techniques coupling high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) are frequently used for the determination of amino and carboxylic acids. nih.govmdpi.com These methods often involve a derivatization step to convert the analytes into forms that are more easily separated and detected. mdpi.commdpi.com

Table 1: Common LC-MS Parameters for Metabolite Analysis

| Parameter | Description | Typical Conditions |

|---|---|---|

| Column | The stationary phase where separation occurs. | C18 reversed-phase columns are common. scispace.comnih.gov |

| Mobile Phase | The solvent that moves the sample through the column. | A gradient of water and an organic solvent (e.g., acetonitrile), often with additives like formic acid. scispace.comnih.gov |

| Ionization Source | The component that ionizes the molecules. | Electrospray ionization (ESI) is frequently used for polar metabolites. nih.govnih.gov |

| Mass Analyzer | The component that separates ions based on their mass-to-charge ratio. | Triple quadrupole (QqQ) and Orbitrap are common analyzers for targeted and untargeted analysis. nih.gov |

| Detection Mode | Monitors specific ion transitions for quantification. | Multiple Reaction Monitoring (MRM) provides high sensitivity and specificity. nih.govnih.gov |

The detection of N-(o-carboxybenzoyl)glutamic acid imide in biological samples relies on the principles of metabolite profiling. Given its structure as an N-acyl glutamic acid derivative, its detection would follow protocols established for similar compounds. hmdb.ca The analysis of N-acyl amino acids can be performed using HPLC or HPLC-MS. mdpi.com

The process typically involves extracting metabolites from a biological matrix (e.g., cells, tissue, plasma), often using a cold solvent mixture like methanol/chloroform/water to separate polar and nonpolar components. scispace.com The polar extract, containing amino acids and their derivatives, is then analyzed. For compounds containing carboxylic acid groups, derivatization can be employed to form esters, which improves chromatographic behavior and detection. mdpi.com

Using HPLC-MS/MS, the compound would be identified based on its specific retention time and its mass fragmentation pattern. nih.gov In positive ion mode, the molecule would be protonated, and in the tandem MS stage, this parent ion would be fragmented to produce characteristic daughter ions, creating a unique fingerprint for identification and quantification. nih.gov

Chemical Transformations and Derivative Formation in Biological Contexts

Once formed or introduced into a biological system, compounds like N-(o-carboxybenzoyl)glutamic acid imide can undergo various metabolic transformations, primarily aimed at increasing their water solubility to facilitate excretion.

Hydroxylation is a Phase I metabolic reaction that introduces a hydroxyl (-OH) group into a compound, typically catalyzed by cytochrome P450 enzymes. This functional group can then serve as a site for Phase II conjugation reactions.

Glucuronidation is a major Phase II metabolic pathway where a glucuronic acid moiety is attached to a substrate. nih.gov This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and significantly increases the hydrophilicity of the molecule, aiding its elimination via urine or bile. nih.gov A wide range of functional groups, including carboxylic acids, alcohols, and amines, can undergo glucuronidation. rsc.orgnih.gov For a molecule like N-(o-carboxybenzoyl)glutamic acid imide, the carboxylic acid groups would be primary targets for forming acyl-glucuronides. nih.gov This conjugation makes the resulting metabolite more water-soluble and readily transportable out of cells and the body. nih.gov

Metabolic reactions can introduce new chiral centers into a molecule or occur at existing ones, leading to the formation of stereoisomers (enantiomers or diastereomers). These isomers can have different biological activities and metabolic fates. The formation of stereoisomeric metabolites is a key consideration in drug metabolism and toxicology.

For instance, in the synthesis of glutamic acid analogs built on spirocyclic scaffolds, modified Strecker reactions can yield mixtures of stereoisomeric products. nih.gov Although the specific cis- and trans-5′-hydroxy metabolites of N-(o-carboxybenzoyl)glutamic acid imide are not detailed in the provided sources, the principle of stereoisomer formation is well-established. If hydroxylation were to occur on the glutamic acid portion of the imide, it could create a new stereocenter, resulting in different diastereomeric forms of the hydroxylated metabolite. The specific enzymes involved would likely exhibit some degree of stereoselectivity, potentially leading to an unequal ratio of the resulting isomers.

N-(o-Carboxybenzoyl)-glutamic Acid Imide as a Precursor in Chemical Synthesis

Beyond its role as a potential metabolite, the parent compound N-(o-carboxybenzoyl)-L-amino acid serves as a valuable model system and precursor in chemical research. The presence of two carboxyl groups allows for the study of intramolecular reactions. acs.orgrsc.org

Studies using N-(o-carboxybenzoyl)-L-amino acids, such as the leucine (B10760876) and glycine (B1666218) analogs, have been instrumental in understanding the mechanisms of imide formation and amide hydrolysis. acs.orgrsc.orgnih.gov These investigations have shown that the reaction pathway can be highly dependent on pH. rsc.orgnih.gov For example, in highly acidic conditions, the formation of the imide is the favored reaction. rsc.orgnih.govfigshare.com In contrast, in the pH range of 0-5, hydrolysis of the amide bond to yield phthalic acid and the free amino acid becomes a more dominant competing reaction. rsc.orgnih.gov

These studies, often supported by computational methods like density functional theory, have revealed that the neighboring carboxyl group of the amino acid can act as an intramolecular catalyst in these transformations. acs.orgrsc.orgnih.gov This research provides fundamental insights into enzyme catalysis and reaction mechanisms in more complex biological systems. The imide itself can also be a target in synthetic chemistry, for example, in the creation of constrained glutamic acid analogues or as a building block for more complex molecules. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| o-Carboxybenzoyl-glutamic acid imide |

| N-(o-Carboxybenzoyl)glutamic Acid Imide |

| Glutamic acid |

| Phthalic acid |

| 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate |

| N-(o-carboxybenzoyl)-L-leucine |

| N-(o-carboxybenzoyl)glycine |

| Leucine |

| Glycine |

| Glucuronic acid |

| cis-5′-hydroxy-N-(o-carboxybenzoyl)glutamic acid imide |

Utilization in the Synthesis of Analogs and Related Compounds

The chemical structure of this compound, featuring a reactive imide ring and a pendant carboxylic acid group from the glutamic acid backbone, makes it a versatile precursor for the synthesis of various glutamic acid analogs. The imide itself can be considered a constrained analog of glutamic acid, and its functional groups offer handles for further chemical modification.

Detailed research has shown that the precursor, N-(o-carboxybenzoyl)-L-amino acids, can undergo intramolecular cyclization to form the corresponding imide. nih.govworldscientific.com This imide can then be subjected to various reactions to generate novel derivatives. For instance, the imide ring can be opened under hydrolytic conditions to yield substituted glutamic acid amides. wikipedia.org Furthermore, the carboxylic acid moiety of the glutamic acid residue can be esterified or converted into an amide, leading to a diverse range of analogs. The general reactivity of imides allows for transformations such as reduction to yield hydroxylactams or further to pyrrolidine (B122466) derivatives, expanding the library of accessible compounds.

Table 1: Synthetic Analogs Derived from this compound Chemistry

| Precursor/Intermediate | Reaction | Resulting Analog Class | Research Finding |

|---|---|---|---|

| N-(o-carboxybenzoyl)-L-leucine | Intramolecular Cyclization | N-Phthaloylleucine (an imide) | Imide formation is a key reaction pathway for N-(o-carboxybenzoyl)-amino acids under acidic conditions. rsc.org |

| Cyclic Imides (general) | Hydrolysis | Amido-acids | Imides can be hydrolyzed to open the ring and form an amide and a carboxylic acid. wikipedia.org |

Intermediate in Peptide Synthesis Strategies

In the realm of peptide synthesis, the formation of imides from dicarboxylic acid-protected amino acids, such as glutamic acid protected with a phthaloyl group (which is structurally related to the o-carboxybenzoyl group), can occur as a side reaction. This is particularly relevant during the acid-mediated removal of other protecting groups in the peptide chain. The formation of this compound from its N-acyl precursor is a well-studied intramolecular reaction. nih.govrsc.org

While often considered an undesired side product, the potential exists to leverage this imide formation as a transient protecting strategy. In such a hypothetical strategy, the imide could mask the amino and a carboxyl group of a glutamic acid residue. Subsequent controlled cleavage of the imide ring at a later stage of the synthesis could then reveal the desired functionalities. However, this approach is not commonly employed in standard peptide synthesis protocols due to the often harsh conditions required for the controlled formation and cleavage of the imide, which could affect the integrity of the rest of the peptide.

Building Block for Advanced Organic Structures

The rigid, bicyclic structure of this compound, which incorporates the chiral center from L-glutamic acid, makes it an attractive building block for the synthesis of more complex and advanced organic structures. Its defined stereochemistry and multiple functionalization points—the imide ring and the side-chain carboxylic acid—allow for its use as a scaffold in the construction of conformationally restricted molecules and heterocyclic systems.

For example, the carboxylic acid can serve as an anchor point for attachment to other molecular fragments or solid supports, while the imide can undergo a variety of chemical transformations. Ring-opening of the imide followed by further cyclization reactions can lead to the formation of novel polycyclic architectures. Although glutamic acid itself is widely recognized as a versatile chiral building block for natural product synthesis and the creation of bioactive molecules, the specific application of its o-carboxybenzoyl imide derivative in this context is a more specialized area of research. The principles of using amino acids as chiral templates suggest that this imide holds potential for the stereocontrolled synthesis of complex targets.

Advanced Research Directions and Methodological Innovations in O Carboxybenzoyl Glutamic Acid Imide Chemistry

Synergistic Integration of Computational and Experimental Methodologies in Mechanistic Elucidation

The combination of computational modeling and experimental validation has become indispensable for unraveling the complex reaction mechanisms involving o-Carboxybenzoyl-glutamic acid imide. Density Functional Theory (DFT) has been a particularly powerful tool in studying the formation and hydrolysis of the related N-(o-carboxybenzoyl)-L-amino acids. rsc.orgpeptide.com

Computational studies have suggested that the mechanism of imide formation is significantly influenced by the reaction conditions. For instance, in highly acidic environments, the protonation of the carboxyl group on the amino acid moiety is predicted to be the favored pathway for imide formation. rsc.orgpeptide.com In contrast, amide hydrolysis appears to be more favorable in a pH range of 0-3, where the starting material exists predominantly in its neutral form. researchgate.netsigmaaldrich.com These theoretical findings are in good agreement with experimental observations, highlighting the predictive power of computational chemistry. rsc.orgrsc.org

A key insight from these studies is the role of intramolecular catalysis. The presence of two carboxylic acid groups in the parent molecule, N-(o-carboxybenzoyl)-L-leucine, allows for one group to act as a nucleophile while the other can function as a general acid, facilitating both hydrolysis and imide formation. mdpi.com This dual catalytic role is a critical factor in the compound's reactivity. Furthermore, computational models have indicated that solvent effects play a minor role in the reaction barriers for imide formation, suggesting that the intramolecular catalytic pathways are dominant. rsc.orgpeptide.comrsc.org

Future research will likely focus on more complex models that can simulate the behavior of these molecules in biological environments, taking into account interactions with other molecules and ions. The continued synergy between computational predictions and experimental verification will be crucial for a comprehensive understanding of the reaction dynamics.

Development of Novel Synthetic Strategies for Tailored Derivatives

The synthesis of tailored derivatives of this compound is a key area of research, aimed at creating molecules with specific properties for various applications. While direct synthetic routes for a wide range of this compound derivatives are not extensively documented, strategies employed for the synthesis of related compounds, such as N-phthaloyl-glutamic acid derivatives, provide valuable insights. ekb.egresearchgate.netresearchgate.net

One common approach involves the reaction of phthalic anhydride (B1165640) with glutamic acid or its esters. ekb.egscispace.com The reaction conditions, such as temperature and solvent, can be modulated to control the outcome and yield of the desired imide. For example, conducting the reaction in glacial acetic acid or toluene (B28343) has been reported, with each solvent offering different advantages in terms of reaction time and the need for proton acceptors. ekb.eg The synthesis of γ-glutamyl derivatives has been achieved via the cyclic anhydride of N-phthaloyl-L-glutamic acid, demonstrating a viable route to functionalized analogs. rsc.org

The development of one-pot synthesis procedures is also a significant area of interest, as it offers a more efficient and economical approach to these derivatives. rsc.org Furthermore, the synthesis of novel poly(amide-imide)s derived from amino acid-containing diacids showcases the potential for creating polymeric materials with unique properties, such as high thermal stability and solubility in organic solvents. researchgate.netnih.gov

Future work in this area will likely focus on expanding the library of tailored derivatives with diverse functional groups. This will involve exploring new catalytic systems and reaction conditions to improve efficiency and selectivity. The development of "green" synthetic methods, utilizing environmentally benign solvents and reagents, is also a growing priority.

Application of Cutting-Edge Characterization Techniques for Complex Chemical Behavior

The complex chemical behavior of this compound and its derivatives, particularly their propensity for supramolecular self-assembly, necessitates the use of advanced characterization techniques. nih.govnih.gov The interplay of non-covalent interactions, such as hydrogen bonding and π-π stacking, can lead to the formation of ordered nanostructures like hydrogels. rsc.orgacs.org

Advanced Spectroscopic and Microscopic Techniques:

| Technique | Application in Characterizing this compound Derivatives |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidating the three-dimensional structure of derivatives in solution. numberanalytics.combeilstein-journals.orgnih.govnumberanalytics.comanu.edu.aunih.govresearchgate.netnih.gov Techniques like NOESY can reveal through-space interactions, providing insights into molecular conformation and the structure of self-assembled aggregates. numberanalytics.com |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifying the functional groups present and monitoring the formation of the imide ring during synthesis. nih.gov It is also used to study the hydrogen bonding interactions within supramolecular assemblies. rsc.org |

| Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) | Visualizing the morphology of self-assembled nanostructures, such as fibers and networks in hydrogels. nih.govnih.gov |

| X-ray Diffraction (XRD) and X-ray Crystallography | Determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive structural information for crystalline derivatives. researchgate.netnih.govacs.orgresearchgate.net |

| Rheology | Characterizing the mechanical properties of hydrogels formed by the self-assembly of these derivatives, which is crucial for their potential application as biomaterials. nih.gov |

The study of the ligand shell morphology of amino acid residues is an emerging area of interest, particularly in the context of their interaction with nanoparticles or other surfaces. numberanalytics.com While specific studies on this compound are limited, techniques used to study the ligand shell of other molecules, such as a combination of mass spectrometry and NMR, could be applied. These methods can provide information on the composition and spatial arrangement of the molecules on a surface.

Future research will likely see the increased application of these and other advanced techniques, such as atomic force microscopy (AFM) and small-angle neutron scattering (SANS), to gain a more detailed understanding of the supramolecular structures and their dynamic behavior. nih.gov

Fundamental Studies on Intramolecular Catalysis Principles in Amide and Imide Systems

The presence of multiple functional groups within this compound and its precursors makes it an excellent model system for studying the principles of intramolecular catalysis. The two carboxylic acid groups can act in concert to facilitate reactions that would otherwise require external catalysts or harsher conditions. mdpi.com

Studies on the hydrolysis and imide formation of N-(o-carboxybenzoyl)-L-leucine have demonstrated that one carboxyl group can act as a nucleophile, attacking the amide or another carboxyl group, while the second carboxyl group can act as a general acid, protonating the leaving group and facilitating its departure. mdpi.com This intramolecular assistance significantly lowers the activation energy of the reaction.

Computational studies have provided detailed insights into the transition states of these intramolecularly catalyzed reactions, revealing the precise geometric arrangement of the participating functional groups. rsc.orgpeptide.com These studies have shown that the cyclization to form the imide is favored under highly acidic conditions, while hydrolysis is dominant at a pH closer to neutral. mdpi.com The formation of cyclic intermediates, such as anhydrides, can also play a role in these transformations. scispace.com

The principles learned from these fundamental studies can be applied to the design of new catalysts and enzyme mimics. Understanding how the positioning and orientation of functional groups within a molecule can influence its reactivity is a cornerstone of rational catalyst design.

Future investigations will likely explore the effects of substituents on the aromatic ring and the glutamic acid backbone on the efficiency of intramolecular catalysis. The development of novel systems where intramolecular catalysis can be switched on or off by an external stimulus is another exciting avenue of research.

Investigations into Racemization Control and Enantiomeric Purity during Synthesis and Reactions

Maintaining the stereochemical integrity of the glutamic acid moiety is a critical challenge in the synthesis and subsequent reactions of this compound. Racemization, the conversion of a chiral molecule into an equal mixture of enantiomers, can occur under various conditions, particularly at elevated temperatures or in the presence of bases. peptide.comekb.eg

The synthesis of N-phthaloyl-L-glutamic acid, a closely related compound, has been shown to be susceptible to racemization, especially when heated above 140°C. ekb.eg The use of activating agents in peptide synthesis, such as carbodiimides, can also lead to the formation of oxazolone (B7731731) intermediates, which are prone to racemization. peptide.com

Several strategies can be employed to minimize racemization:

Careful control of reaction conditions: Maintaining lower temperatures and shorter reaction times can significantly reduce the extent of racemization. ekb.egpeptide.com

Use of protecting groups: Protecting the carboxylic acid groups as esters can prevent the formation of oxazolone intermediates. scispace.com

Addition of racemization-suppressing agents: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are commonly used in peptide synthesis to suppress racemization during the coupling step. peptide.compeptide.com

Enzymatic resolution: In some cases, enzymes can be used to selectively react with one enantiomer, allowing for the separation of the desired stereoisomer. researchgate.net

The enantiomeric purity of the final product is typically assessed using chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). sigmaaldrich.commdpi.comnih.govcat-online.com These methods can separate the D- and L-enantiomers, allowing for their quantification.

Methods for Assessing Enantiomeric Purity:

| Method | Principle |

| Chiral HPLC | Utilizes a chiral stationary phase to differentially interact with the enantiomers, leading to their separation. sigmaaldrich.commdpi.comnih.gov |

| Chiral GC | The amino acid derivative is often derivatized to make it volatile, and then separated on a chiral column. cat-online.com |

| NMR Spectroscopy with Chiral Shift Reagents | The addition of a chiral auxiliary can induce different chemical shifts for the protons of the two enantiomers, allowing for their differentiation and quantification. |

Future research in this area will focus on developing new synthetic methodologies that are inherently less prone to racemization. The use of chiral catalysts that can control the stereochemical outcome of reactions is a particularly promising approach. Furthermore, the development of more sensitive and efficient analytical techniques for determining enantiomeric purity will continue to be a priority. nih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing o-carboxybenzoyl-glutamic acid imide with high purity?

- Methodological Answer : Synthesis should follow multi-step mechanisms involving imide group formation and proton transfer, as seen in tetrakis(hydroxymethyl)uric acid reactions . Critical steps include:

- Controlled formaldehyde release to avoid side reactions.

- Proton transfer optimization (e.g., pH adjustment) to stabilize intermediates.

- Purification via column chromatography (silica gel, ethyl acetate/hexane) with TLC monitoring .

- Characterization : Use -NMR to confirm imide proton environments and FTIR for carbonyl stretching (~1700–1750 cm) .

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze -NMR for carboxybenzoyl and glutamic acid backbone signals.

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error .

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.3% tolerance) .

- X-ray Crystallography (if crystalline): Resolve bond lengths and angles to confirm planar imide structure .

Q. What stability factors must be addressed during storage of this compound?

- Methodological Answer :

- Thermal Stability : Perform TGA to identify decomposition thresholds (e.g., >150°C).

- Hygroscopicity : Store in desiccators with silica gel; monitor via Karl Fischer titration .

- Photodegradation : Conduct accelerated UV exposure tests (λ = 254 nm) and track decomposition via HPLC .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of this compound under varying solvent polarities?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare in protic vs. aprotic solvents to identify rate-determining steps (e.g., proton transfer vs. nucleophilic attack) .

- Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate transition-state energies in different solvents (e.g., DMSO vs. THF) .

- In situ FTIR : Monitor solvent-dependent carbonyl group interactions during reactions .

Q. What strategies are effective for reconciling discrepancies between experimental and simulated spectroscopic data?

- Methodological Answer :

- Error Source Analysis :

- Conformational Flexibility : Use MD simulations (GROMACS) to assess rotamer populations affecting NMR shifts .

- Solvent Artifacts : Compare experimental data in deuterated vs. non-deuterated solvents .

- Paramagnetic Contamination : Test for metal impurities (e.g., Fe) via ICP-MS and repeat experiments with chelating agents .

Q. How can researchers design experiments to probe the bioactivity of this compound without commercial assay kits?

- Methodological Answer :

- Enzyme Inhibition Assays :

- Custom Synthesis : Use glutamic acid decarboxylase (GAD) from E. coli lysates .

- Kinetic Analysis : Measure via Lineweaver-Burk plots with varying substrate (glutamic acid) concentrations .

- Cell Viability Studies :

- Primary Neuronal Cultures : Expose to 10–100 µM compound and quantify apoptosis via Annexin V/PI staining .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing contradictory results in catalytic applications of this compound?

- Methodological Answer :

- Bayesian Inference : Model uncertainty in turnover frequency (TOF) using Stan or PyMC3 .

- Sensitivity Analysis : Vary substrate/imidazole ratios to identify optimal conditions (e.g., 1:1.2 molar ratio) .

- Replicate Studies : Report mean ± SEM (n ≥ 5) and exclude outliers via Grubbs’ test (α = 0.05) .

Q. How can computational models improve the predictability of this compound’s solubility?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.